molecular formula C19H17NO6S B2797995 2,4-diethyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylthiophene-2,4-dicarboxylate CAS No. 313506-75-1

2,4-diethyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2797995
CAS No.: 313506-75-1
M. Wt: 387.41
InChI Key: UBCJMUPDPHFYID-UHFFFAOYSA-N
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Description

The compound is a derivative of isoindoline, a bicyclic compound consisting of a benzene ring fused to a seven-membered nitrogen-containing ring . The “1,3-dioxoisoindol-2-yl” part suggests the presence of an isoindoline ring with two carbonyl (C=O) groups at the 1 and 3 positions .


Synthesis Analysis

While specific synthesis methods for your compound were not found, a related compound, N-(1,3-Dioxoisoindol-2-yl)aminothiocarbohydrazide, has been synthesized from phthalic anhydride and thiocarbohydrazide . This might suggest a possible synthetic route for your compound.


Molecular Structure Analysis

The molecular structure of a similar compound, 2-{2-[2-(1,3-Dioxoisoindol-2-yl)eth-oxy]eth-yl}isoindole-1,3-dione, has been analyzed . The phthalimide fragments in this compound are almost planar, and the molecular and crystal structures are stabilized by weak intermolecular interactions .


Physical and Chemical Properties Analysis

A compound with a similar structure, 3-(1,3-dioxoisoindol-2-yl)benzoic acid, has a molecular weight of 267.236 Da . Another related compound, Dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-2,5-piperidinedicarboxylate, has a linear formula of C19H22N2O6 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dibromoethane was studied, leading to a mixture of 2,3-dihydrothieno[3,4-b][1,4]-dioxine derivatives, showcasing the compound's potential in synthetic organic chemistry for creating sulfur-containing heterocycles (Holzer, Schmid, & Slatin, 1994).

Potential Radioprotective and Anticancer Agents

  • Novel sulfur heterocyclic compounds, including derivatives of thiophene dicarboxylic acid, were synthesized and tested for their radioprotective and anticancer activities. Some compounds showed significant activities against EAC cells, indicating the potential medicinal chemistry applications of related compounds (Ghorab, Osman, Noaman, Heiba, & Zaher, 2006).

Electrochromic Properties

  • A study on the copolymerization of a new compound with 3,4-ethylenedioxythiophene (EDOT) revealed multicolor electrochromic properties, suggesting the use of similar structures in the development of electrochromic devices or displays (Pamuk Algi, Öztaş, Tirkes, Cihaner, & Algi, 2013).

Coordination Chemistry and Stability Constants

  • The study of stability constants of complexes with metals such as Cr(II) and Sr(II) involving similar ligands demonstrated the relevance of such compounds in coordination chemistry, potentially useful for understanding the reactivity pattern of metal ions (Tekade, Bajaj, Tale, Authankar, & Sadmake, 2018).

Antimicrobial Activities

  • Synthesized derivatives of diethyl 4-(2-chloroquinolin-3-yl)-2,6-dimethylpyridine-3,5-dicarboxylates exhibited potent antimicrobial activities, indicating the potential of structurally related compounds in developing new antimicrobial agents (Kumar, Khanna, Kumar, Kumar, & Kamboj, 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-(1,3-dioxoisoindolin-2-yl)propanal , have been studied, but their specific targets are still under investigation.

Mode of Action

Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors , suggesting a potential interaction with various biological targets.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities , suggesting that they may affect a wide range of biochemical pathways.

Result of Action

Indole derivatives have been found to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Properties

IUPAC Name

diethyl 5-(1,3-dioxoisoindol-2-yl)-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6S/c1-4-25-18(23)13-10(3)14(19(24)26-5-2)27-17(13)20-15(21)11-8-6-7-9-12(11)16(20)22/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCJMUPDPHFYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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